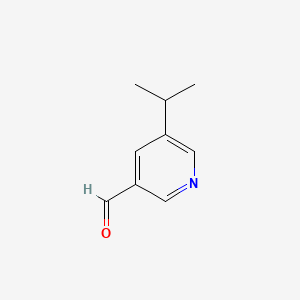

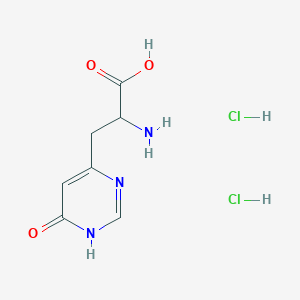

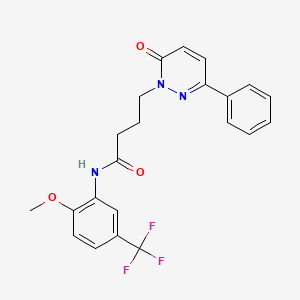

4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indazole is a heterocyclic aromatic organic compound. This, and its derivatives, are relatively rare in nature. The indazole ring system has been detected in trace amounts in petroleum and coal tar . Indazole derivatives exhibit various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of indazole derivatives often involves the condensation of acetoacetic esters with different aromatic aldehydes in the presence of methylamine . The structure of the compounds is usually elucidated by IR, mass, and one- and two-dimensional NMR spectra .Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using various spectroscopic techniques, including IR, mass spectrometry, and NMR .Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in reactions such as amido-imidol tautomerism .Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary widely depending on their specific structure. For example, the molecular weight of 4-Methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium is 188.288 Da .Scientific Research Applications

Heterocyclic Synthesis

Thiophene derivatives are pivotal in heterocyclic synthesis, contributing to the development of various nitrogen nucleophiles, including pyrazoles, isoxazoles, and pyrimidines. These compounds are crucial in pharmaceuticals and agrochemicals, underscoring the synthetic versatility and importance of thiophene derivatives in producing biologically active molecules (Mohareb et al., 2004).

Photostabilizers for Polymers

In the context of material science, thiophene derivatives have been used as photostabilizers for polymers like poly(vinyl chloride) (PVC). These compounds enhance the durability and lifespan of PVC by mitigating photodegradation, demonstrating the utility of thiophene derivatives in improving the performance of materials exposed to UV radiation (Balakit et al., 2015).

Palladium-Catalyzed Syntheses

Palladium-catalyzed reactions involving thiophene derivatives have facilitated the synthesis of complex heterocyclic structures, such as tetrahydrofuran and oxazoline derivatives. These methods underscore the significance of transition-metal catalysis in accessing diverse heterocyclic frameworks, pivotal in drug discovery and development (Bacchi et al., 2005).

Anticancer and Binding Studies

Thiophene-2-carboxaldehyde derivatives have shown promising anticancer activities, alongside notable antibacterial and antifungal properties. Their ability to bind to carrier proteins like Human Serum Albumin (HSA) has been studied, revealing potential therapeutic applications and insights into their pharmacokinetic mechanisms (Shareef et al., 2016).

Electrophilic Attack Studies

Research into the regioselectivity of electrophilic attacks on thiophene derivatives has provided valuable information on the reactivity of these compounds, contributing to the understanding of their chemical behavior and facilitating the design of targeted synthetic strategies (Fathalla et al., 2000).

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .

Future Directions

Properties

IUPAC Name |

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-10-7-14(20-9-10)15(19)16-8-12-11-5-3-4-6-13(11)18(2)17-12/h7,9H,3-6,8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCVFZCAGQPGBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NN(C3=C2CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)

![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)

![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)

![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)

![2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B2780033.png)

![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)